4-(3-Chlorophenyl)-1,2-thiazole
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Overview
Description
4-(3-Chlorophenyl)-1,2-thiazole is a heterocyclic compound that features a thiazole ring substituted with a 3-chlorophenyl group. Thiazoles are known for their diverse biological activities and are commonly found in various natural products and synthetic pharmaceuticals. The presence of the 3-chlorophenyl group enhances the compound’s chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chlorophenyl)-1,2-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chlorobenzaldehyde with thiosemicarbazide, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the formation of the thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Chlorophenyl)-1,2-thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation, nitration, and sulfonation can be achieved using reagents like chlorine, nitric acid, and sulfuric acid, respectively.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
4-(3-Chlorophenyl)-1,2-thiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)-1,2-thiazole involves its interaction with various molecular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites. It may also interfere with cellular signaling pathways, leading to altered cellular functions. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the thiazole ring.
Comparison with Similar Compounds
- 4-(4-Chlorophenyl)-1,2-thiazole
- 4-(3-Bromophenyl)-1,2-thiazole
- 4-(3-Methylphenyl)-1,2-thiazole
Comparison: 4-(3-Chlorophenyl)-1,2-thiazole is unique due to the presence of the 3-chlorophenyl group, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities to molecular targets. The position and nature of the substituents on the phenyl ring play a crucial role in determining the compound’s overall behavior in chemical and biological systems.
Properties
Molecular Formula |
C9H6ClNS |
---|---|
Molecular Weight |
195.67 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-1,2-thiazole |
InChI |
InChI=1S/C9H6ClNS/c10-9-3-1-2-7(4-9)8-5-11-12-6-8/h1-6H |
InChI Key |
GCUIGWHPTCGKRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CSN=C2 |
Origin of Product |
United States |
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